1-Bromo-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile
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Overview
Description
1-Bromo-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile is a chemical compound with the molecular formula C9H4BrNO2 and a molecular weight of 238.04 g/mol . It is also known by the synonym 3-bromo-6-cyanophthalide . This compound is characterized by its unique structure, which includes a bromine atom, a nitrile group, and a dihydroisobenzofuran ring system.
Preparation Methods
The synthesis of 1-Bromo-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile typically involves the bromination of 1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile . The reaction conditions often include the use of bromine or a bromine-containing reagent in an appropriate solvent. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
1-Bromo-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include nucleophiles, oxidizing agents, and reducing agents.
Scientific Research Applications
1-Bromo-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: The compound’s unique structure makes it a valuable tool in the study of biological pathways and potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile involves its interaction with molecular targets through its functional groups. The bromine atom and nitrile group play crucial roles in its reactivity and interaction with other molecules. The pathways involved may include nucleophilic substitution and other organic reactions .
Comparison with Similar Compounds
1-Bromo-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile can be compared with similar compounds such as:
1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile: Lacks the bromine atom, leading to different reactivity and applications.
3-Bromo-6-cyanophthalide: Another synonym for the compound, highlighting its structural features.
This compound’s unique combination of functional groups and ring system sets it apart from other similar compounds, making it a valuable asset in various fields of research and industry.
Properties
CAS No. |
89877-63-4 |
---|---|
Molecular Formula |
C9H4BrNO2 |
Molecular Weight |
238.04 g/mol |
IUPAC Name |
1-bromo-3-oxo-1H-2-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C9H4BrNO2/c10-8-6-2-1-5(4-11)3-7(6)9(12)13-8/h1-3,8H |
InChI Key |
CDKBUJVKCXGMMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=O)OC2Br |
Origin of Product |
United States |
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